2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid
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Overview
Description
2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid is a complex organic compound that features a benzothiazole moiety, a benzoic acid group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride.
Hydrazone Formation: The acetylated product is reacted with hydrazine hydrate to form the hydrazone linkage.
Condensation with Benzoic Acid: Finally, the hydrazone derivative is condensed with a benzoic acid derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a precursor for advanced materials.
Biological Studies: It can serve as a fluorescent probe for imaging applications due to its potential photophysical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It could modulate pathways related to oxidative stress, apoptosis, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenol
- 2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]aniline
Uniqueness
The presence of the benzoic acid group in 2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid distinguishes it from similar compounds, potentially enhancing its solubility and reactivity in biological systems.
Properties
Molecular Formula |
C17H13N3O3S2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[(E)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H13N3O3S2/c21-15(10-24-17-19-13-7-3-4-8-14(13)25-17)20-18-9-11-5-1-2-6-12(11)16(22)23/h1-9H,10H2,(H,20,21)(H,22,23)/b18-9+ |
InChI Key |
JHJSSQFJTFBLCX-GIJQJNRQSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)O |
solubility |
41.5 [ug/mL] |
Origin of Product |
United States |
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